molecular formula C8H15NO3S2 B13213300 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide

6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide

Cat. No.: B13213300
M. Wt: 237.3 g/mol
InChI Key: SHYWVIKVDUWSID-UHFFFAOYSA-N
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Description

6-Oxa-2-thiaspiro[45]decane-9-sulfonamide is a complex organic compound with the molecular formula C₈H₁₅NO₃S₂ It features a unique spiro structure, which includes both oxygen and sulfur atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spiro Ring System: The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction, where a suitable diol or dithiol precursor is treated with a cyclizing agent under controlled conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate spiro compound with a sulfonyl chloride in the presence of a base, such as triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The unique spiro structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the spiro structure may enhance binding affinity and specificity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    6-Oxa-2-thiaspiro[4.5]decane: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

    2-Thiaspiro[4.5]decane-9-sulfonamide: Lacks the oxygen atom in the spiro ring, which may affect its chemical properties and reactivity.

Uniqueness

6-Oxa-2-thiaspiro[4.5]decane-9-sulfonamide is unique due to the presence of both oxygen and sulfur atoms in its spiro ring system, combined with the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H15NO3S2

Molecular Weight

237.3 g/mol

IUPAC Name

6-oxa-2-thiaspiro[4.5]decane-9-sulfonamide

InChI

InChI=1S/C8H15NO3S2/c9-14(10,11)7-1-3-12-8(5-7)2-4-13-6-8/h7H,1-6H2,(H2,9,10,11)

InChI Key

SHYWVIKVDUWSID-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCSC2)CC1S(=O)(=O)N

Origin of Product

United States

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